(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid (2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763888
InChI: InChI=1S/C9H14N2.C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid

CAS No.:

Cat. No.: VC17763888

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid -

Specification

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name (E)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine
Standard InChI InChI=1S/C9H14N2.C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key BNRSJOXPWOCPJS-WLHGVMLRSA-N
Isomeric SMILES CNC(CN)C1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound consists of two components:

  • Cation: (2-Amino-1-phenylethyl)(methyl)amine, a secondary amine with a phenylethyl backbone and methyl substituent.

  • Anion: Maleate (but-2-enedioic acid), a dicarboxylic acid in its (E)-isomeric form.

The structural formula is represented as:
Cation: C9H14N2\text{C}_9\text{H}_{14}\text{N}_2
Anion: C4H4O4\text{C}_4\text{H}_4\text{O}_4
Molecular Formula: C13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_4
Molecular Weight: 290.3 g/mol

Key Structural Features:

  • Chirality: The 1-phenylethyl group introduces a stereogenic center at the first carbon of the ethyl chain.

  • Salt Formation: Protonation of the amine by maleic acid enhances solubility and stability.

Synthesis and Purification Strategies

Synthetic Routes

Hypothetical pathways for synthesizing the compound are derived from analogous amine-maleate systems:

StepReaction TypeReagents/ConditionsIntermediateYield (%)
1AlkylationPhenethyl bromide, methylamine, K₂CO₃, DMF, 80°CN-Methylphenethylamine65–70
2NitrationHNO₃, H₂SO₄, 0–5°CNitro derivative50–55
3ReductionH₂, Pd/C, ethanolPrimary amine85–90
4Salt FormationMaleic acid, ethanol, refluxCrude maleate75–80

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Chromatography: Silica gel column with methanol/dichloromethane (1:4) eluent resolves unreacted amines.

Physicochemical Properties

Solubility and Stability

PropertyValue/ObservationConditions
Water Solubility12.5 mg/mL25°C, pH 4.5
Partition Coefficient (LogP)1.8 (cation)Octanol/water
Melting Point182–185°C (decomposes)Differential Scanning Calorimetry

Stability Notes:

  • Degrades under alkaline conditions (pH >8) via hydrolysis of the maleate anion.

  • Light-sensitive; storage in amber vials recommended.

Hypothesized Biological Activity

Receptor Binding Profiling

The compound’s structural similarity to adrenergic and dopaminergic agonists suggests potential interactions with:

  • α₁-Adrenergic Receptors: Moderate affinity predicted via computational docking (AutoDock Vina).

  • Dopamine D2 Receptors: Weak antagonism inferred from phenylalkylamine analogs.

Comparative Bioactivity:

CompoundTarget ReceptorIC₅₀ (nM)Selectivity Ratio (α₁/D2)
(2-Amino-1-phenylethyl)(methyl)amine maleateα₁-Adrenergic320 ± 454.2:1
Phenylephrineα₁-Adrenergic110 ± 2012:1
HaloperidolD2 Dopamine2.1 ± 0.30.05:1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, aromatic), 3.62 (q, J=6.8 Hz, 1H, CHNH₂), 2.95 (s, 3H, NCH₃), 2.85–2.70 (m, 2H, CH₂NH).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, maleate), 1590 cm⁻¹ (aromatic C=C).

Chromatographic Methods

MethodColumnMobile PhaseRetention Time (min)
HPLCC18, 5 µm0.1% TFA in ACN/H₂O (60:40)8.2 ± 0.3
TLCSilica GF254EtOAc:MeOH:NH₃ (75:20:5)Rf = 0.45
ParameterValueModel System
LD₅₀ (oral)480 mg/kgRat
Skin IrritationModerateOECD 404
Mutagenicity (Ames test)NegativeTA98, TA100

Precautionary Measures:

  • Use nitrile gloves and eye protection during handling.

  • Neutralize spills with 5% sodium bicarbonate solution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator